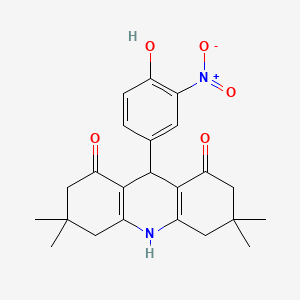![molecular formula C22H22N2O3S B3545550 N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B3545550.png)
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Vue d'ensemble
Description
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-aminobenzamide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, which helps in neutralizing the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
- N-{4-[(2,5-Dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-8-9-17(3)21(14-15)24-28(26,27)19-12-10-18(11-13-19)23-22(25)20-7-5-4-6-16(20)2/h4-14,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSDMHVCINAXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3545474.png)
![methyl 2-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3545499.png)

![6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B3545510.png)
![3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545516.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-bromo-4-methoxybenzoate](/img/structure/B3545523.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B3545526.png)
![N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3545529.png)
![ethyl {[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3545545.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3545561.png)


